molecular formula C5H8F3NO B2398447 (2R)-2-(Trifluoromethyl)morpholine CAS No. 1393524-15-6

(2R)-2-(Trifluoromethyl)morpholine

Cat. No.: B2398447
CAS No.: 1393524-15-6
M. Wt: 155.12
InChI Key: OVAZCYUQNNFOKS-SCSAIBSYSA-N
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Description

(2R)-2-(Trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Value of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. tandfonline.comnumberanalytics.com Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are fundamental platforms for drug discovery, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. tandfonline.comtandfonline.com The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties. numberanalytics.com

Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, often improving a drug's half-life. tandfonline.comtandfonline.com This is partly because the carbon-fluorine bond is not commonly found in nature, making it less susceptible to metabolic breakdown. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn enhance bioavailability, receptor affinity, and membrane permeability. tandfonline.comtandfonline.comnih.gov The strategic placement of fluorine can lead to more potent and selective drugs, with over 300 fluorinated pharmaceuticals having received regulatory approval. tandfonline.comtandfonline.comnih.gov

The Morpholine Scaffold: a Privileged Structure

The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. researchgate.netnih.gov The presence of the morpholine moiety can contribute to improved pharmacokinetic profiles of drug candidates. nih.gov

The Critical Role of Enantiomeric Purity

(2R)-2-(Trifluoromethyl)morpholine is a chiral compound, meaning it exists as one of a pair of non-superimposable mirror images, known as enantiomers. The designation "(2R)" specifies a particular three-dimensional arrangement of atoms around the chiral center. In the realm of chiral compound research, enantiomeric purity—the measure of how much of one enantiomer is present compared to the other—is of paramount importance. wisdomlib.org

Enantiomers of a chiral drug can exhibit markedly different biological activities. nih.govmdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause undesirable side effects. mdpi.com Consequently, achieving high enantiomeric purity is crucial for ensuring the efficacy and safety of chiral pharmaceuticals. wisdomlib.orgnumberanalytics.com Regulatory agencies increasingly favor the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers). americanpharmaceuticalreview.com The ability to synthesize or separate a single, desired enantiomer like this compound is a critical capability in modern pharmaceutical research and development. mdpi.comamericanpharmaceuticalreview.com

Research Focus on 2r 2 Trifluoromethyl Morpholine

Established Synthetic Pathways for the Morpholine Core

The morpholine scaffold is a prevalent feature in numerous biologically active compounds, prompting the development of diverse synthetic methods for its construction. These approaches can be broadly categorized into classical cyclization reactions and more modern ring-closure strategies for accessing substituted morpholines.

Classical Cyclization Reactions for Morpholine Ring Formation

Traditional methods for synthesizing the morpholine ring often rely on the dehydration of diethanolamine (B148213) or the reaction of bis(2-chloroethyl) ether with ammonia. While effective for producing the parent morpholine, these methods are less suited for the synthesis of specifically substituted analogues like this compound due to the harsh conditions and lack of stereocontrol.

A more refined classical approach involves the cyclization of N-substituted diethanolamines. This intramolecular Williamson ether synthesis, typically conducted under basic conditions, offers a more direct route to N-functionalized morpholines. However, achieving specific substitution patterns on the carbon framework of the ring remains a challenge with this method.

Ring-Closure Approaches to Substituted Morpholines

Modern synthetic chemistry has ushered in a variety of ring-closure reactions that provide greater control over the substitution and stereochemistry of the morpholine ring. These methods are crucial for accessing complex structures such as this compound.

One prominent strategy involves the reaction of enantiopure epoxides with amino alcohols. nih.gov This approach allows for the controlled introduction of substituents at the C2 and C5 positions of the morpholine ring. The subsequent regioselective activation of the hydroxyl group and intramolecular cyclization leads to the formation of the desired trans-2,5-disubstituted morpholines. nih.gov

Another powerful method is the diastereoselective synthesis of disubstituted morpholines catalyzed by transition metals like iron(III). thieme-connect.comthieme-connect.com This approach can utilize 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol, leading to the formation of either C-O or C-N bonds to complete the morpholine ring. thieme-connect.comthieme-connect.com The use of a catalyst often allows for milder reaction conditions and can influence the diastereoselectivity of the cyclization, favoring the formation of the cis-disubstituted product. thieme-connect.comthieme-connect.com

Furthermore, asymmetric hydrogenation of dehydromorpholines has emerged as a potent technique for synthesizing 2-substituted chiral morpholines. nih.govsemanticscholar.orgrsc.org This method, often employing a rhodium catalyst with a chiral bisphosphine ligand, can achieve high yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org This "after cyclization" approach provides a direct route to chiral morpholines that can be further elaborated. semanticscholar.org

The table below summarizes key aspects of these ring-closure approaches.

Method Starting Materials Key Features Stereochemical Outcome
Epoxide Ring OpeningEnantiopure Epoxides, Amino AlcoholsControlled introduction of substituents at C2 and C5. nih.govDiastereoselective for trans-2,5-disubstituted morpholines. nih.gov
Iron-Catalyzed Cyclization1,2-Amino Ethers/Hydroxy Amines, Allylic AlcoholsFormation of C-O or C-N bonds. thieme-connect.comthieme-connect.comDiastereoselective, often favoring cis-isomers. thieme-connect.comthieme-connect.com
Asymmetric HydrogenationDehydromorpholinesHigh yields and enantioselectivities. nih.govsemanticscholar.orgrsc.orgEnantioselective, up to 99% ee. nih.govsemanticscholar.orgrsc.org

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (CF3) group can significantly alter the physical, chemical, and biological properties of a molecule. Several strategies have been developed to incorporate this important functional group, with nucleophilic trifluoromethylation being a particularly powerful approach.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the transfer of a "CF3-" anion or its synthetic equivalent to an electrophilic center. This method is widely used for the formation of C-CF3 bonds.

(Trifluoromethyl)trimethylsilane (TMSCF3), commonly known as Ruppert's reagent, is a cornerstone of nucleophilic trifluoromethylation. In the presence of a suitable initiator, such as a fluoride (B91410) source, TMSCF3 generates a trifluoromethyl anion equivalent that can react with a variety of electrophiles. This reagent is instrumental in the synthesis of trifluoromethylated heterocycles. nih.gov For instance, the addition of the CF3- carbanion generated from TMSCF3 to N-alkylazinium salts is a key step in a three-step method for the trifluoromethylation of azines. nih.gov

The general scheme for the activation of Ruppert's reagent is as follows:

Generated code

This generated trifluoromethyl anion can then participate in various reactions, including the opening of strained rings like aziridines, which can be a precursor to morpholine synthesis. rsc.org

The reaction of nucleophilic trifluoromethylating reagents with carbonyl compounds and imines provides a direct route to trifluoromethylated alcohols and amines, respectively. These products can then serve as key intermediates in the synthesis of trifluoromethylated heterocycles.

The asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine, can be adapted for the synthesis of trifluoromethylated β-nitroamines. nih.gov These compounds are valuable precursors to chiral trifluoromethylated diamines. nih.gov The use of chiral catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts, can induce high enantioselectivities in these reactions. nih.gov

Furthermore, the direct trifluoromethylation of aldehydes can lead to chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can then be rearranged to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov While this example leads to a pyrrolidine, the underlying principle of trifluoromethylating a carbonyl group on a heterocyclic precursor is applicable to morpholine synthesis as well.

Electrochemical methods have also been developed for the trifluoromethylation of various substrates. For example, an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols provides a direct pathway to CF3-containing morpholine derivatives. acs.org This method utilizes an inexpensive and easy-to-handle trifluoromethylating reagent under mild conditions. acs.org

The following table highlights some of the key reagents and substrates involved in these trifluoromethylation strategies.

Reagent Substrate Product Type Key Features
TMSCF3 (Ruppert's Reagent)Azinium SaltsTrifluoromethylated AzinesThree-step process involving nucleophilic addition. nih.gov
NitromethaneN-Boc Trifluoromethyl Ketiminesα-Trifluoromethyl β-nitroaminesAsymmetric aza-Henry reaction with chiral catalysts. nih.gov
Trifluoroacetic Anhydrideo-Isopropenylphenols2-Trifluoromethyl ChromenesProceeds via a double carbonyl-ene reaction. rsc.org
Langlois Reagent (Electrochemical)N-Tethered Alkenyl AlcoholsCF3-Containing MorpholinesDirect anodic oxidation under mild conditions. acs.org
Application of Advanced Trifluoromethylating Agents

The development of new and stable trifluoromethylating agents has been pivotal in advancing the synthesis of trifluoromethylated compounds. organic-chemistry.orgresearchgate.net These reagents offer safer and more efficient alternatives to traditional methods.

One notable class of reagents includes those derived from fluoroform, an environmentally benign starting material. organic-chemistry.orgacs.org For instance, 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine (B1639019) has emerged as a stable, nucleophilic trifluoromethylating agent. organic-chemistry.orgtcichemicals.comlab-chemicals.comavantorsciences.comlabproinc.com This morpholine derivative acts as a CF3 anion equivalent and can react with various electrophiles. tcichemicals.com In the presence of a fluoride source like cesium fluoride (CsF), it effectively trifluoromethylates non-enolizable ketones and aldehydes to produce α-trifluoromethyl alcohols in high yields (70-95%). organic-chemistry.orgacs.org The reaction with aryl iodides, catalyzed by copper, also proceeds efficiently to yield trifluoromethylated aromatic compounds. tcichemicals.com

Another innovative reagent is the amidinate salt of hexafluoroacetone (B58046) hydrate. organic-chemistry.orgnih.gov This air-stable, solid reagent is soluble in polar organic solvents and serves as a precursor to fluoroform. organic-chemistry.orgnih.gov Upon treatment with a base, it releases trifluoroacetate, which can then participate in nucleophilic trifluoromethylation reactions with various electrophiles, affording excellent yields of the desired products. organic-chemistry.orgnih.gov

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation reagents are designed to deliver a "CF3+" equivalent to a nucleophilic substrate. Since the initial discovery of S-trifluoromethyl diarylsulfonium salts, significant progress has been made in developing more effective and user-friendly reagents. beilstein-journals.org These include O-(Trifluoromethyl)dibenzofuranium salts, which are highly reactive but thermally unstable. beilstein-journals.orgmdpi.com

These reagents have proven effective for the trifluoromethylation of a range of nucleophiles, including β-keto esters and silyl (B83357) enol ethers, often in the presence of a phase-transfer catalyst to yield α-trifluoromethyl ketones. beilstein-journals.org The development of asymmetric electrophilic trifluoromethylation, aiming to induce stereoselectivity, remains an active area of research. beilstein-journals.org

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has become an increasingly important method for synthesizing trifluoromethylated compounds due to its mild reaction conditions and broad substrate scope. rsc.orgnih.gov These strategies often involve the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable substrate.

Photoredox Catalysis in Trifluoromethylation

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. nih.govnih.govchemrxiv.org This approach has been successfully applied to the trifluoromethylation of arenes, heteroarenes, and carbonyl compounds. nih.govnih.govprinceton.edu In a typical system, a photocatalyst, such as Ru(bpy)3Cl2, absorbs visible light and initiates a single-electron transfer process to generate the •CF3 radical from a suitable precursor. nih.govprinceton.edu

One notable application is the α-trifluoromethylation of enol silanes, silyl ketene (B1206846) acetals, and N,O-acetals derived from a variety of carbonyl compounds. princeton.edu A one-pot protocol has also been developed, allowing for the direct fluoroalkylation of ketones, esters, and amides without the need to isolate the enol silane (B1218182) intermediate. princeton.edu Furthermore, trifluoroacetic anhydride, an inexpensive and readily available reagent, can be used as a CF3 source in combination with pyridine (B92270) N-oxide and photoredox catalysis. nih.gov

Electrochemical Methods for Radical Generation

Electrochemical methods offer a sustainable and reagent-free approach to generating radicals. mdpi.commdpi.comresearchgate.net Anodic oxidation, for instance, can be used to generate •CF3 radicals from readily available sources. A key example is the anodic oxidation of the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na). rsc.orgresearchgate.netthieme-connect.comresearchgate.netthieme-connect.com This inexpensive and easy-to-handle solid can be electrochemically oxidized to form a •CF3 radical, which can then participate in various transformations. rsc.orgresearchgate.net This method has been successfully employed in the aminotrifluoromethylation of unactivated alkenes, leading to the synthesis of trifluoromethylated pyrrolidines. rsc.org The electrochemical generation of aryl radicals from organoboron reagents has also been demonstrated using pulsed electrosynthesis. nih.gov

Visible-Light Mediated Carbonyl Trifluoromethylative Amination

A novel, metal-free, visible-light-mediated multicomponent strategy has been developed for the synthesis of β-trifluoromethylated tertiary alkylamines. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This method combines secondary amines, such as morpholine, with aldehydes and a source of trifluoromethyl iodide under visible light irradiation. nih.govrsc.orgresearchgate.net The process is believed to proceed through the formation of an enamine intermediate, which then undergoes a radical addition with the photochemically generated •CF3 radical. nih.govresearchgate.net This operationally simple, one-pot reaction exhibits broad functional group tolerance and provides rapid access to structurally complex, drug-like molecules. nih.govrsc.org

Reductive Trifluoromethylation Processes

Reductive trifluoromethylation provides another avenue for the synthesis of trifluoromethylated compounds. A notable example is the photoredox-catalyzed reductive trifluoromethylation of imines. rsc.org This method utilizes visible light-induced radical umpolung chemistry. A single-electron-transfer reduction of an imine generates a nitrogen-centered radical, which then migrates to the carbon center. Subsequent radical-radical cross-coupling with a trifluoromethyl radical source delivers the trifluoromethylated amine product. rsc.org This strategy has been successfully applied to the synthesis of unnatural α-amino acid and amine derivatives. rsc.org

Enantioselective Synthesis of this compound

Achieving the desired enantiopure form of 2-(trifluoromethyl)morpholine (B1442497) is crucial for its application in drug discovery. Researchers have explored various asymmetric strategies to control the stereochemistry at the C2 position.

Chiral Auxiliaries in Morpholine Synthesis

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in organic synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.orgresearchgate.net After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net

For the synthesis of chiral morpholines, auxiliaries derived from readily available natural sources like amino acids or terpenes are common. researchgate.net For instance, chiral oxazolidinones, such as those derived from (R)-phenylglycinol, have been employed to synthesize trifluoromethylated amines and amino acids with high diastereoselectivity. researchgate.net The general strategy involves attaching the auxiliary to an achiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary. wikipedia.orgresearchgate.net

While direct examples detailing the use of specific chiral auxiliaries for the synthesis of this compound are not extensively documented in the provided results, the principles of auxiliary-controlled synthesis are broadly applicable. The reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various nucleophiles under Lewis acid activation provides a stereoselective route to functionalized α-trifluoromethylamines, which are precursors to more complex heterocyclic structures. researchgate.net

Asymmetric Catalysis in Heterocycle Formation (e.g., Dual Ni-Photoredox Strategy)

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. nih.govsemanticscholar.org In recent years, dual nickel- and photoredox-catalyzed reactions have emerged as a powerful tool for constructing chiral molecules under mild conditions. nih.govnih.govresearchgate.netrsc.orgorganic-chemistry.org This strategy has been successfully applied to the enantioselective reductive cross-coupling of aryl halides with CF3-substituted racemic alkyl electrophiles to generate a variety of chiral CF3-containing compounds. nih.gov

This dual catalytic system typically involves a nickel catalyst, a photocatalyst, and a light source. nih.govrsc.orgorganic-chemistry.org The photocatalyst absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of radical intermediates. The nickel catalyst then facilitates the cross-coupling of these intermediates. nih.govrsc.org The enantioselectivity is controlled by a chiral ligand attached to the nickel center.

While the direct application of a dual Ni-photoredox strategy to form the morpholine ring of this compound is an area of ongoing research, related transformations highlight its potential. For example, this method has been used for the synthesis of chiral trifluoromethylated alkanes and ketones. nih.govresearchgate.net The development of asymmetric hydrogenation of dehydromorpholines using rhodium complexes with chiral bisphosphine ligands has also proven effective for producing 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govsemanticscholar.orgrsc.orgresearchgate.net

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines nih.govsemanticscholar.org

Substrate Catalyst Solvent Conversion (%) ee (%)
N-Boc-2-phenyl-5,6-dihydromorpholine [Rh(cod)2]BF4 / (R,R,R)-SKP Toluene >99 98
N-Boc-2-(4-fluorophenyl)-5,6-dihydromorpholine [Rh(cod)2]BF4 / (R,R,R)-SKP Toluene >99 97
N-Boc-2-(4-chlorophenyl)-5,6-dihydromorpholine [Rh(cod)2]BF4 / (R,R,R)-SKP Toluene >99 97

Data sourced from studies on the asymmetric hydrogenation of dehydromorpholines, demonstrating the potential for creating chiral morpholine structures.

Enzymatic Approaches for Enantiopure Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. While specific enzymatic routes to this compound are not detailed in the provided search results, related biocatalytic methods for creating chiral fluorinated compounds are known. For example, engineered myoglobins have been used to catalyze the cyclopropanation of difluoromethyl-substituted alkenes with high enantioselectivity. nih.gov This highlights the potential for developing enzymatic methods for the synthesis of chiral trifluoromethylated heterocycles.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. e3s-conferences.org Modifications can be made to the morpholine ring itself or at the carbon atom bearing the trifluoromethyl group.

Morpholine Ring Substitutions (e.g., Functionalized Morpholines)

A variety of substituted morpholine analogs have been synthesized. enamine.net These often serve as building blocks for more complex molecules. researchgate.net Synthetic strategies frequently involve the cyclization of appropriately substituted amino alcohols. For instance, N-aryl-2-trifluoromethylmorpholines can be prepared from 2-(trifluoromethyl)oxirane. researchgate.net The synthesis of cis-3,5-disubstituted morpholines has also been reported. e3s-conferences.org

The introduction of substituents on the morpholine ring can significantly impact the biological activity of the molecule. For example, a series of chiral alkoxymethyl morpholine analogs have been synthesized and evaluated as dopamine (B1211576) D4 receptor antagonists. nih.gov Enantiopure 3-substituted morpholines have been assembled through the ring-opening of an activated aziridine (B145994) followed by a ring annulation reaction. nih.gov

Modifications at the Trifluoromethyl-Bearing Carbon

Modifications at the C2 position, where the trifluoromethyl group is located, can also lead to novel analogs. While direct examples of modifying the trifluoromethyl group itself are less common, the synthesis of analogs with different substituents at this position is well-documented. Asymmetric hydrogenation of 2-substituted dehydromorpholines allows for the introduction of various aryl and alkyl groups at the C2 position with high enantiomeric excess. nih.govsemanticscholar.orgrsc.orgresearchgate.net

Furthermore, synthetic routes targeting other trifluoromethylated heterocycles can provide insights into potential strategies. For example, the synthesis of 2-trifluoromethyl chromenes, rsc.orgnih.gov 2-trifluoromethylated quinolines, rsc.org and 2-(trifluoromethyl)azetidines nih.gov have been reported, often involving cyclization reactions of precursors containing the trifluoromethyl group.

N-Substitution Patterns (e.g., β-trifluoromethyl tertiary alkylamines, 1-(4-(Trifluoromethyl)phenyl)morpholine)

The nitrogen atom of the morpholine ring in this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents. This N-substitution is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting analogues. The synthesis of N-substituted derivatives, such as β-trifluoromethyl tertiary alkylamines and N-aryl morpholines, employs various synthetic methodologies.

A significant strategy for creating N-substituted analogues involves the formation of β-trifluoromethyl tertiary alkylamines. One innovative, metal-free approach utilizes a visible-light-mediated, multicomponent reaction. nih.govrsc.orgresearchgate.net This method combines secondary amines, including morpholine derivatives, with various aldehydes and a trifluoromethyl source (CF₃I) to rapidly construct structurally diverse β-trifluoromethylated tertiary alkylamines. nih.govrsc.org The process is operationally straightforward and demonstrates broad functional group tolerance. nih.govresearchgate.net The reaction is believed to proceed through the formation of an enamine from the secondary amine and aldehyde, followed by the addition of a trifluoromethyl radical. nih.gov This radical addition leads to an α-amino radical, which is then converted to an iminium ion that, upon reductive work-up, yields the final tertiary alkylamine. nih.gov

The versatility of this carbonyl trifluoromethylative amination is demonstrated by its applicability to a range of aldehydes and amines, affording the desired products in good yields. For instance, the reaction of morpholine with isobutyraldehyde (B47883) and trifluoroiodomethane yields N-(2,2-dimethyl-1-(trifluoromethyl)propyl)morpholine.

Table 1: Examples of β-Trifluoromethyl Tertiary Alkylamines Synthesized via Visible-Light-Mediated Carbonyl Trifluoromethylative Amination nih.gov

Aldehyde Amine Product Yield (%)
Isobutyraldehyde Morpholine N-(2,2-dimethyl-1-(trifluoromethyl)propyl)morpholine 85
Cyclohexanecarboxaldehyde Morpholine N-(cyclohexyl(trifluoromethyl)methyl)morpholine 81
4-Methoxybenzaldehyde Morpholine N-((4-methoxyphenyl)(trifluoromethyl)methyl)morpholine 75
3-Phenylpropanal Dibenzylamine N,N-dibenzyl-1-phenyl-4,4,4-trifluorobutan-2-amine 86
Heptanal Dibenzylamine N,N-dibenzyl-1,1,1-trifluorononan-2-amine 78

Data sourced from Kolahdouzan et al. (2020). nih.gov

Another important class of N-substituted analogues is N-aryl morpholines, such as 1-(4-(Trifluoromethyl)phenyl)morpholine. The synthesis of N-phenylmorpholine compounds can be achieved through the direct reaction of a substituted aniline (B41778) with an excess of 2-chloroethyl ether under the action of an alkali at elevated temperatures. google.com This method provides a cost-effective route to N-phenylmorpholines, including those with steric hindrance. google.com A biocatalytic approach has also been developed for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, highlighting the use of enzymes like imine reductases (IREDs) for creating chiral morpholine intermediates. digitellinc.com While this example illustrates substitution at the C-3 position, the synthesis of the N-aryl linkage is a key step in related structures.

Furthermore, general methods for N-arylation can be applied. For example, the reaction of an amine with an aryl halide in the presence of a suitable catalyst system, such as a palladium or copper catalyst, is a common strategy for forming C-N bonds. The synthesis of Vicriviroc, a complex molecule containing a substituted piperidine (B6355638), involves the coupling of a piperidine derivative with an acid containing the 4-(trifluoromethyl)phenyl moiety, showcasing a relevant coupling strategy. jelsciences.com

Electronic Effects of the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its powerful electron-withdrawing capabilities, a property that profoundly influences the electronic environment of the morpholine ring. nih.gov This strong inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connected to the morpholine ring. mdpi.com As a result, the electron density at the adjacent carbon atom and throughout the ring is significantly diminished.

This electron-withdrawing nature has several key consequences:

Reduced Basicity: The primary impact on the morpholine moiety is a marked decrease in the basicity of the nitrogen atom. researchgate.net The electron-withdrawing CF3 group pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. This reduction in basicity can be substantial, with pKa values of trifluoromethylated amines being significantly lower than their non-fluorinated counterparts. researchgate.net

Increased Acidity of N-H Proton: Conversely, the acidity of the proton on the nitrogen atom in this compound is increased compared to unsubstituted morpholine. The inductive pull of the CF3 group stabilizes the resulting conjugate base after deprotonation.

Modulation of Reactivity: The electronic perturbation caused by the CF3 group can alter the reactivity of the entire morpholine ring system. For instance, it can influence the susceptibility of the ring to nucleophilic or electrophilic attack at various positions. The strong electron-withdrawing properties of the trifluoromethyl group are known to enhance the electrophilic character at cationic sites in related systems. nih.gov

Interactive Data Table: Comparison of Basicity

CompoundpKa of Conjugate AcidReference
Morpholine8.33 researchgate.net
This compoundLower than Morpholine (Specific value not available in search results) researchgate.netresearchgate.net

Note: While specific pKa data for this compound was not found, the general trend of reduced basicity is well-established.

Stereoelectronic Considerations in Trifluoromethylated Systems

Stereoelectronic effects refer to the influence of molecular geometry on the electronic properties of a molecule. In the context of this compound, the orientation of the C-F bonds relative to the rest of the molecule is critical.

The chair conformation is the most stable for the morpholine ring. In this conformation, the bulky trifluoromethyl group at the C-2 position will preferentially occupy an equatorial position to minimize steric hindrance. This orientation has significant stereoelectronic implications:

Gauche Effect: The interaction between the electronegative fluorine atoms and the lone pairs of the ring's oxygen and nitrogen atoms can lead to stabilizing gauche interactions.

Hyperconjugation: Anomeric effects, a type of stereoelectronic interaction, can occur between the lone pair of the oxygen atom and the antibonding orbital (σ*) of the C-CF3 bond. The strength of this interaction is dependent on the dihedral angle between the interacting orbitals, which is in turn dictated by the ring's conformation.

Lipophilicity Modulation by Trifluoromethylation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in medicinal chemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is a key tool for modulating this property.

It is a common misconception that the high electronegativity of fluorine makes the CF3 group polar. In reality, the CF3 group is highly lipophilic. mdpi.com The Hansch hydrophobicity parameter (π) for a CF3 group is approximately +0.88, indicating a significant contribution to lipophilicity. mdpi.com

Interactive Data Table: Hansch Hydrophobicity Parameters

Functional GroupHansch π Value
-CH3+0.50
-CF3+0.88

This table illustrates the greater lipophilic contribution of a trifluoromethyl group compared to a methyl group.

Impact on Conformation and Configuration of the Morpholine Ring

The introduction of a substituent on the morpholine ring, particularly a sterically demanding one like the trifluoromethyl group, can influence the ring's conformational equilibrium. The morpholine ring typically adopts a chair conformation.

In this compound, the CF3 group is located at a chiral center. The (2R) configuration dictates a specific three-dimensional arrangement of the atoms at this center. To minimize steric strain, the trifluoromethyl group will preferentially occupy the equatorial position in the chair conformation. This preference can be quite strong, effectively "locking" the conformation of the ring. Studies on related substituted prolines have shown that a trifluoromethyl group tends to favor an equatorial position. nih.gov

The rigidity imparted by the CF3 group can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor by pre-organizing the molecule into a bioactive conformation.

Influence on Ligand-Receptor Interactions (General Principles)

The modifications to the electronic properties, lipophilicity, and conformation of this compound by the CF3 group have profound implications for its potential interactions with biological receptors. nih.gov

Enhanced Binding Affinity: The increased lipophilicity can lead to stronger hydrophobic interactions with nonpolar pockets in a receptor's binding site. mdpi.com

Metabolic Stability: The strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Replacing a metabolically labile group with a CF3 group is a common strategy in drug design to improve a compound's pharmacokinetic profile. mdpi.com

Conformational Control: As discussed previously, the conformational rigidity imposed by the CF3 group can pre-organize the morpholine scaffold into a conformation that is optimal for binding to a specific receptor, thereby enhancing potency. This principle is a cornerstone of modern drug design, where controlling the three-dimensional shape of a molecule is paramount for achieving high affinity and selectivity. nih.gov

The Morpholine Scaffold as a Privileged Structure in Biomolecular Recognition

The morpholine ring is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.net This designation stems from its frequent appearance in a multitude of approved drugs, natural products, and experimental bioactive compounds. researchgate.netjchemrev.com The structural and physicochemical properties of the morpholine moiety—a six-membered heterocycle containing both an ether and a secondary amine group—confer several advantages. jchemrev.com These include a well-balanced profile of lipophilicity and hydrophilicity, a flexible chair-like conformation, and a reduced pKa value for the nitrogen atom compared to other amines. acs.orgnih.gov

These features allow the morpholine ring to engage in various hydrophilic and lipophilic interactions, potentially improving a molecule's solubility, metabolic stability, and ability to cross biological membranes. acs.orgnih.gov In the context of drug design, the morpholine scaffold can serve multiple roles: it can be a key interacting element with a biological target, act as a rigid framework to correctly orient other pharmacophoric groups, or function as a modulator of pharmacokinetic properties. acs.orgnih.gov Its versatility and facile synthesis have made it an indispensable component for creating large libraries of potential drug candidates. researchgate.net

Comparative Analysis with Established Morpholine-Containing Biologically Active Molecules (e.g., Aprepitant)

Aprepitant stands out as a prominent example of a successful drug featuring a morpholine core. nih.gov It is a selective, high-affinity antagonist of the human neurokinin-1 (NK1) receptor, a target for substance P. nih.govdrugbank.com This action makes it effective as an antiemetic for preventing nausea and vomiting associated with chemotherapy. nih.govwikipedia.org

The success of Aprepitant demonstrates how the morpholine scaffold, when appropriately substituted, can serve as the foundation for potent and selective ligands. Its role in enhancing receptor affinity while providing a stable and synthetically accessible framework is a key lesson in modern drug design. mdpi.comresearchgate.net

Identification and Characterization of Putative Biological Targets (In Vitro)

While this compound itself is primarily a synthetic building block, its incorporation into more complex structures has led to the identification of potent molecules with specific biological targets. The trifluoromethyl group, in particular, is often used to enhance properties such as metabolic stability and binding affinity. In vitro studies have primarily focused on derivatives that target G-protein coupled receptors and enzymes involved in cell signaling.

Enzyme Modulatory Activities (In Vitro)

Derivatives containing the morpholine scaffold have demonstrated inhibitory activity against several key enzyme families in vitro. For instance, aryl-morpholine structures have been identified as pharmacophores that selectively interact with the PI3K kinase family, and related compounds can block the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer. nih.govresearchgate.net

Furthermore, morpholine-based structures have been shown to be effective molecular scaffolds for inhibiting β-Secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides associated with Alzheimer's disease. acs.orgnih.gov While direct enzyme inhibition data for this compound is not extensively documented, the established activity of its more complex derivatives suggests that this scaffold can be a valuable component in the design of enzyme inhibitors.

Receptor Ligand Affinities (In Vitro, e.g., NK1 receptor antagonists)

The most significant in vitro biological activity associated with derivatives of this compound is their potent antagonism of the human neurokinin-1 (NK1) receptor. colab.ws The NK1 receptor and its endogenous ligand, substance P, are implicated in pain, inflammation, and emesis.

Extensive research has led to the development of highly potent morpholine acetal (B89532) NK1 receptor antagonists derived from this scaffold. One such derivative, 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, has demonstrated exceptionally high affinity for the hNK-1 receptor in vitro. colab.ws Studies using Chinese Hamster Ovary (CHO) cells stably expressing the receptor and membranes from Sf9 cells showed picomolar affinity. colab.ws This high affinity indicates a strong and specific interaction between the molecule and the receptor binding site. colab.ws

In Vitro Affinity of a this compound Derivative for the Human NK1 Receptor colab.ws
ParameterValueAssay System
IC₅₀0.09 ± 0.06 nM[¹²⁵I]Substance P displacement in hNK-1 expressing CHO cells
K_d19 ± 12 pMCalculated from k₁/k₋₁ in hNK-1 expressing Sf9 membranes
Association Rate (k₁)2.8 ± 1.1 x 10⁸ M⁻¹ min⁻¹hNK-1 expressing Sf9 membranes
Dissociation Rate (k₋₁)0.0054 ± 0.003 min⁻¹hNK-1 expressing Sf9 membranes
Receptor Occupancy Half-Life (t½)154 ± 75 minhNK-1 expressing Sf9 membranes

Cellular Pathway Modulation (In Vitro)

Beyond simple receptor binding, derivatives of this compound have been shown to modulate complex cellular pathways in vitro. The NK1 receptor antagonist Aprepitant, for example, exerts antitumor action by inducing apoptosis (programmed cell death) in various tumor cell lines. mdpi.com In vitro experiments have demonstrated that in breast cancer cells, Aprepitant increases the activity of caspases 3, 8, and 9, which are key executioner and initiator proteins in the apoptotic cascade. mdpi.com

Other studies on different morpholine derivatives have shown they can suppress the expression of genes controlled by transcription factors like NF-κB and AP-1. researchgate.net These factors are central to inflammatory responses and cell survival. The ability of these compounds to inhibit both IL-2 and IL-8 levels in vitro points to their potential to modulate immune and inflammatory pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a clinical candidate. For derivatives of this compound, SAR studies have been pivotal in developing potent and long-acting NK1 receptor antagonists. colab.ws

A key study detailed the structural evolution from an early morpholine antagonist to a highly optimized clinical candidate. colab.ws The modifications centered on the core morpholine acetal structure, leading to significant improvements in both potency and pharmacokinetic profile. The SAR findings revealed that specific stereochemistry and substitutions were critical for high-affinity binding and prolonged receptor occupancy. colab.ws The introduction of a 4-fluorophenyl group at the 3-position and a specific bis(trifluoromethyl)phenylethoxy group at the 2-position of the morpholine ring were identified as key determinants of the enhanced activity. colab.ws

SAR Highlights: Optimization of Morpholine-Based NK1 Antagonists colab.ws
CompoundKey Structural FeaturesIn Vitro Potency (hNK-1 IC₅₀)Key Advancement
Initial Lead (e.g., Compound 4)Morpholine-based structurePotentEstablished the core scaffold for NK1 antagonism
Optimized Compound (e.g., Compound 17)- (R,S,R) stereochemistry
  • 3-(S)-(4-fluoro)phenyl group
  • 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy) group
  • 0.09 nMSignificantly increased potency and receptor occupancy half-life, leading to a long duration of action

    General SAR studies on other morpholine-containing series have also shown that trifluoromethyl or trifluoromethoxy substitutions are often crucial for biological activity, contributing to favorable interactions within the active site of enzymes or receptors. e3s-conferences.org

    Positional Effects of Trifluoromethyl Group on In Vitro Activity

    The position of the trifluoromethyl (CF3) group on the morpholine ring, either at the C-2 or C-3 position, is a critical determinant of a compound's physicochemical properties and, consequently, its in vitro biological activity. While the synthesis of both 2- and 3-trifluoromethylmorpholines has been reported, a direct comparative study of their in vitro bioactivities across a range of biological targets is not extensively detailed in the available scientific literature. nih.gov

    However, based on established principles of medicinal chemistry, the placement of the electron-withdrawing CF3 group at different positions would be expected to have distinct effects. For instance, the position of the CF3 group will influence the molecule's dipole moment, lipophilicity, and the pKa of the morpholine nitrogen. These factors are crucial for molecular recognition and interaction with biological targets. nih.gov A study on trifluoromethyl ring-substituted methcathinone (B1676376) analogs demonstrated that the position of the trifluoromethyl group significantly impacted their activity at serotonin (B10506) and dopamine transporters. nih.gov Similarly, in a series of NBOMe positional isomers, the location of the methoxy (B1213986) groups on the phenethylamine (B48288) moiety led to notable differences in their in vitro potency at the 5-HT2A receptor. nih.govnih.gov This underscores the principle that positional isomerism is a key factor in determining the in vitro bioactivity of a compound.

    Without direct comparative data for 2- and 3-trifluoromethylmorpholine, any statements on their relative in vitro activities would be speculative. Further research is required to elucidate the specific impact of the CF3 group's position on the morpholine ring on various in vitro endpoints.

    Role of Chirality on In Vitro Bioactivity

    Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. The C-2 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: this compound and (2S)-2-(Trifluoromethyl)morpholine.

    While the synthesis of optically active 2- and 3-trifluoromethylmorpholines has been achieved, a direct comparison of the in vitro bioactivity of the (R)- and (S)-enantiomers of 2-(trifluoromethyl)morpholine is not well-documented in the public domain. However, the significance of stereochemistry is well-established for other morpholine-containing bioactive molecules. For example, in a series of morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, the specific stereochemistry of the substituents on the morpholine ring was crucial for high-affinity binding to the receptor. researchgate.net

    The differential interaction of enantiomers with a chiral biological target (such as a receptor or enzyme) can lead to one enantiomer being significantly more potent (the eutomer) while the other may be less active, inactive, or even exert different or adverse effects (the distomer). Therefore, it is highly probable that the (R)- and (S)-enantiomers of 2-(trifluoromethyl)morpholine would display distinct in vitro biological profiles. To ascertain these differences, the enantiomers would need to be separated and tested individually in a range of in vitro assays.

    N-Substitution Effects on In Vitro Bioactivity

    Modification of the nitrogen atom of the morpholine ring (N-substitution) is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The nature of the substituent on the morpholine nitrogen can influence a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which can affect its in vitro bioactivity. nih.govresearchgate.net

    The introduction of different alkyl or aryl groups on the nitrogen of this compound would likely lead to a range of in vitro activities depending on the specific biological target. For example, bulky substituents might enhance binding to a large hydrophobic pocket of a receptor, while smaller, polar substituents could improve aqueous solubility or form specific hydrogen bonds. A comprehensive structure-activity relationship (SAR) study with a variety of N-substituents would be necessary to determine the optimal substitution for a given in vitro activity.

    Proposed Mechanisms of Action (In Vitro Context)

    A specific in vitro mechanism of action for the parent compound, this compound, has not been definitively elucidated in the available scientific literature. However, based on the known roles of the morpholine and trifluoromethyl moieties in bioactive molecules, several plausible mechanisms can be proposed depending on the biological context.

    The morpholine ring is a common scaffold in many approved drugs and is often considered a "privileged structure" in medicinal chemistry. nih.gov It can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions with biological targets. nih.gov The nitrogen atom of the morpholine can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a receptor or enzyme active site.

    The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with biological targets. The CF3 group can also participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity. mdpi.com In some cases, trifluoromethylated compounds have been shown to act as inhibitors of specific enzymes. mdpi.com For example, in a study of quinoxaline (B1680401) derivatives, the presence of a trifluoromethyl group was part of a structure that generated reactive oxygen species, suggesting a potential mechanism for cytotoxicity. nih.gov

    Computational and Theoretical Investigations of 2r 2 Trifluoromethyl Morpholine

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of a molecule's structure, stability, and reactivity in the absence of environmental effects.

    Conformational Analysis and Energy Landscapes

    The three-dimensional structure of a molecule is critical to its function. For a cyclic system like morpholine (B109124), understanding its conformational isomers is paramount. The parent morpholine ring is known to predominantly adopt a chair conformation. acs.orgrsc.org Spectroscopic and theoretical studies have established that two primary chair conformers exist: one with the N-H hydrogen in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). acs.orgrsc.org The equatorial conformer is generally found to be more stable. acs.org

    Quantum chemical calculations can map the potential energy surface of the molecule, revealing the relative energies of different conformers and the energy barriers for interconversion. For (2R)-2-(trifluoromethyl)morpholine, the global energy minimum would correspond to the chair conformation with the CF3 group in the equatorial position.

    Table 1: Predicted Relative Energies of this compound Conformers This table is illustrative and based on established principles of conformational analysis. Actual values would require specific DFT calculations.

    Conformer C2-CF3 Position Relative Energy (kcal/mol) Predicted Population at 298 K
    Chair Equatorial 0 (Global Minimum) >99%
    Chair Axial High <1%
    Twist-Boat - Higher Negligible

    Electronic Structure and Reactivity Descriptors

    The introduction of a trifluoromethyl group dramatically alters the electronic properties of the morpholine scaffold. The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govwikipedia.org This electronic perturbation influences the molecule's reactivity, lipophilicity, and metabolic stability, properties crucial for medicinal chemistry. rsc.org

    DFT calculations can provide a detailed picture of the electronic structure through various descriptors:

    Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For this compound, the region around the fluorine atoms would show a strong negative potential, while the hydrogen atoms of the ring and the N-H group would have a positive potential. The nitrogen atom's lone pair, a key site for nucleophilic reactions in the parent morpholine, would have its electron density significantly reduced. rsc.orgresearchgate.net

    Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted morpholine. A lower HOMO energy suggests reduced nucleophilicity of the nitrogen atom.

    Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.

    Table 2: Hypothetical Electronic Properties of this compound vs. Morpholine This table presents expected trends based on the known electronic effects of the CF3 group. Specific values are for illustrative purposes.

    Property Morpholine (Calculated) This compound (Predicted Trend) Rationale
    Dipole Moment (Debye) ~1.5 Higher Increased charge separation due to the electronegative CF3 group.
    HOMO Energy (eV) ~ -8.1 Lower Inductive electron withdrawal by the CF3 group stabilizes the HOMO. rsc.org
    LUMO Energy (eV) ~ 2.0 Lower Inductive electron withdrawal stabilizes the LUMO.
    HOMO-LUMO Gap (eV) ~10.1 Similar or Slightly Increased The energy gap reflects chemical stability.
    Nitrogen Atom Mulliken Charge Negative Less Negative Electron density is pulled away from the nitrogen by the adjacent CF3 group.

    Molecular Docking and Dynamics Simulations

    When a molecule like this compound is considered for pharmaceutical applications, understanding its potential interactions with biological macromolecules is essential. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

    Ligand-Target Binding Prediction (Computational)

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. gyanvihar.org The method involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose.

    Studies on various morpholine derivatives have shown successful application of docking to predict binding to targets such as VEGFR-2, a key protein in cancer progression, and inducible nitric oxide synthase (iNOS), relevant to inflammation. nih.govacs.orgacs.org In these studies, the morpholine ring often participates in key hydrogen bonding or serves as a rigid scaffold to orient other pharmacophoric groups.

    For this compound, docking studies could be employed to screen a library of potential protein targets. The trifluoromethyl group can play several roles in binding:

    Steric Anchor: Its size can provide a snug fit into a hydrophobic pocket.

    Lipophilic Interactions: The CF3 group significantly increases lipophilicity, favoring interactions with nonpolar residues. nih.gov

    Unconventional Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.

    Table 3: Illustrative Docking Results for a Hypothetical Morpholine Ligand This table is a generic example of data generated from a molecular docking study.

    Ligand Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
    Compound X Kinase Y -8.5 LYS-78 Hydrogen Bond (with morpholine N-H)
    Compound X Kinase Y GLU-121 Hydrogen Bond (with morpholine oxygen)
    Compound X Kinase Y LEU-130 Hydrophobic Interaction (with substituent)

    Conformational Changes Upon Binding

    While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that occur upon binding. acs.orgbiorxiv.org

    An MD simulation of a this compound-protein complex would reveal:

    The stability of the predicted docking pose over time.

    The flexibility of the ligand within the binding site.

    The network of hydrogen bonds and their persistence.

    Conformational rearrangements in the protein that are induced by the ligand binding.

    Recently developed techniques like Thermal Titration Molecular Dynamics (TTMD) can further refine docking results and provide a qualitative estimation of binding stability, which is particularly useful for prioritizing compounds in drug discovery campaigns. nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Morpholines (Computational)

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

    For a series of trifluoromethylated morpholine analogs, a 3D-QSAR study would typically involve:

    Data Set Preparation: A series of morpholine derivatives with experimentally measured biological activities (e.g., IC50 values) against a specific target are collected.

    Molecular Alignment: The compounds are structurally aligned based on a common scaffold.

    Descriptor Calculation: Various physicochemical descriptors (steric, electronic, hydrophobic) are calculated for each molecule at different points in a 3D grid surrounding them.

    Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

    Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

    QSAR studies on other morpholine derivatives have successfully identified key structural features that determine their activity as, for example, dopamine (B1211576) D4 receptor ligands. acs.orgnih.gov These models have highlighted the importance of the size and substitution pattern of the morpholine ring system for biological affinity. acs.org A QSAR model for trifluoromethylated morpholines could similarly elucidate the optimal placement of the CF3 group and other substituents to maximize a desired biological effect.

    Future Perspectives in 2r 2 Trifluoromethyl Morpholine Research

    Development of Novel and Sustainable Synthetic Routes

    The synthesis of (2R)-2-(Trifluoromethyl)morpholine and its derivatives is an area of active research, with a growing emphasis on developing more efficient and environmentally friendly methods. Current multi-step syntheses can be scalable and yield multi-gram quantities, but the focus is shifting towards "green" chemistry principles. researchgate.net

    Future research will likely concentrate on several key areas:

    Catalytic Methods: The development of novel catalytic systems, potentially avoiding transition metals, is a promising avenue. For instance, a transition-metal-free oxyfluorination of olefins with concomitant cyclization has been developed for monofluoromethylated morpholines. researchgate.net

    One-Pot Syntheses: Streamlining multi-step sequences into one-pot reactions is a major goal to improve efficiency and reduce waste.

    Sustainable Reagents and Solvents: Researchers are exploring the use of less hazardous and more sustainable reagents and solvents. An example is the use of ethylene (B1197577) sulfate (B86663) and tBuOK for a redox-neutral protocol to convert 1,2-amino alcohols to morpholines, which has significant environmental and safety benefits over traditional methods. chemrxiv.org

    Stereoselective Syntheses: Enhancing the stereoselectivity of synthetic routes is crucial for producing enantiomerically pure this compound, which is critical for its specific biological activity. Methods for achieving full retention of stereo- and absolute configuration are highly valuable. researchgate.net

    A recent development in sustainable manufacturing is the use of a combined in silico and high-throughput experimentation strategy to identify a rapid, efficient, and sustainable route to a related compound, trans-4-trifluoromethyl-l-proline. figshare.com This approach, featuring a key stereochemical editing step, could be adapted for the synthesis of this compound. figshare.com

    Exploration of New Biological Targets and Mechanisms

    The morpholine (B109124) ring is a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The incorporation of a trifluoromethyl group can significantly enhance a molecule's properties, including its metabolic stability and ability to cross cell membranes. nih.gov

    Future research into the biological applications of this compound derivatives is expected to expand into new therapeutic areas. While morpholine derivatives have been investigated for a wide range of activities, including as anticancer, anti-inflammatory, and antimicrobial agents, the specific contributions of the (2R)-2-(trifluoromethyl) moiety are still being elucidated. nih.govresearchgate.net

    Key areas for future exploration include:

    Novel Enzyme Inhibitors: The unique electronic properties of the trifluoromethyl group make it an attractive substituent for designing inhibitors of various enzymes. nih.gov For example, morpholine-containing compounds have been identified as inhibitors of enzymes like enoyl-ACP reductase in bacteria. researchgate.net

    Central Nervous System (CNS) Disorders: Morpholine derivatives have shown promise in treating CNS disorders by modulating receptors and enzymes involved in neurodegenerative diseases and mood disorders. nih.gov The ability of the trifluoromethyl group to enhance brain permeability could be leveraged to develop new CNS-active drugs. nih.gov

    Infectious Diseases: With the rise of antibiotic resistance, there is a critical need for new antibacterial and antifungal agents. The morpholine scaffold has been a component of effective antibiotics, and trifluoromethylated analogs could offer new mechanisms of action or improved efficacy. researchgate.net For instance, certain fluorinated quinoline (B57606) analogs have shown good antifungal activity. nih.gov

    Advanced Computational Methodologies for Prediction

    Computational methods are becoming increasingly indispensable in drug discovery. For this compound research, these tools can accelerate the design and optimization of new drug candidates.

    Future applications of computational methodologies include:

    Molecular Docking and Dynamics Simulations: These techniques can predict how this compound derivatives will bind to their biological targets. This allows for the rational design of more potent and selective compounds. Molecular docking has been used to show a strong binding affinity of certain morpholine derivatives towards bacterial enoyl-ACP reductase. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can identify the key molecular features that contribute to the biological activity of a series of compounds. This information can then be used to predict the activity of new, unsynthesized molecules.

    In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. Computational models can help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

    The combination of in silico and experimental approaches, as demonstrated in the sustainable synthesis of trans-4-trifluoromethyl-l-proline, highlights the power of these integrated strategies. figshare.com

    Derivatization for Enhanced Specificity and Potency (In Vitro)

    The derivatization of the this compound scaffold is a key strategy for fine-tuning its biological activity. By systematically modifying the structure, researchers can improve its specificity for a particular biological target and increase its potency.

    Future derivatization efforts will likely focus on:

    Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how different substituents on the morpholine ring and other parts of the molecule affect its biological activity. nih.gov For example, in some quinazoline (B50416) derivatives, the presence of morpholine alkoxy groups at specific positions was found to increase antiproliferative activity. mdpi.com

    Targeted Modifications: Based on an understanding of the target's binding site, specific modifications can be made to the this compound scaffold to enhance interactions with key amino acid residues. This can lead to a significant increase in binding affinity and potency.

    Bioisosteric Replacement: The trifluoromethyl group itself can be considered a bioisostere of a methyl group, offering enhanced properties. nih.gov Further exploration of bioisosteric replacements for other parts of the molecule could lead to improved drug-like properties.

    Q & A

    Basic: What are the primary synthetic routes for (2R)-2-(Trifluoromethyl)morpholine, and how do reaction conditions influence stereochemical outcomes?

    Answer:
    The synthesis of this compound typically involves nucleophilic substitution or ring-closing reactions. A common approach uses chiral precursors to retain stereochemistry, such as reacting (R)-configured amines with trifluoromethyl-containing epoxides under basic conditions (e.g., sodium hydroxide catalysis) . Key factors include:

    • Temperature control : Lower temperatures (0–25°C) minimize racemization.
    • Catalyst selection : Chiral catalysts like cinchona alkaloids can enhance enantiomeric excess (ee) .
    • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates.
      Characterization : Confirm stereochemistry via chiral HPLC (using columns like Chiralpak® AD-H) and 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity .

    Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

    Answer:

    • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR resolve structural features, with 19F^{19}\text{F} NMR being critical for trifluoromethyl group analysis .
    • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolves absolute configuration for chiral centers .
    • HPLC with Chiral Columns : Quantifies enantiomeric purity (>98% ee is achievable with optimized conditions) .

    Advanced: How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

    Answer:
    Density Functional Theory (DFT) simulations predict transition states and regioselectivity. For example:

    • Nucleophilic Substitution : DFT calculates energy barriers for competing pathways (e.g., SN_N1 vs. SN_N2), guiding solvent/catalyst selection .
    • Electrostatic Potential Maps : Identify reactive sites on the morpholine ring for functionalization .
    • Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes), aiding in rational drug design .

    Advanced: How should researchers address contradictory reports on the biological activity of this compound derivatives?

    Answer:
    Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

    • Standardized Assays : Use orthogonal assays (e.g., fluorescence-based and radiometric enzyme inhibition tests) .
    • Purity Validation : Ensure >95% purity via HPLC and eliminate trace solvents (e.g., DMF) that may interfere .
    • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate bioactive motifs .

    Advanced: What strategies improve the stability of this compound during storage and reaction conditions?

    Answer:

    • Storage : Store under inert gas (argon) at –20°C to prevent oxidation .
    • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during synthesis .
    • Stabilizing Additives : Add radical scavengers (e.g., BHT) to prevent degradation in solution .

    Methodological: How to troubleshoot low yields in the synthesis of this compound analogs?

    Answer:

    • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., elimination products from β-hydrogen abstraction) .
    • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation steps) .
    • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for ring-closing steps .

    Methodological: What are best practices for scaling up this compound synthesis without compromising stereochemical integrity?

    Answer:

    • Continuous Flow Reactors : Enhance mixing and heat transfer for consistent stereoselectivity .
    • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
    • Chiral Resolution : Employ dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) for large-scale ee control .

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